REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[I-].[K+].[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH3:17][C:18](CC(C)C)=O>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][CH2:18][O:14][CH3:11])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
diluted with ER (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |